molecular formula C12H16BrNO B14847783 2-Bromo-3-tert-butyl-5-cyclopropoxypyridine

2-Bromo-3-tert-butyl-5-cyclopropoxypyridine

Cat. No.: B14847783
M. Wt: 270.17 g/mol
InChI Key: YDJCMNSHONYZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-tert-butyl-5-cyclopropoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromine atom at the second position, a tert-butyl group at the third position, and a cyclopropoxy group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-tert-butyl-5-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-tert-butyl-5-cyclopropoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-tert-butyl-5-cyclopropoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Hydrogenated pyridine derivatives are formed.

Scientific Research Applications

2-Bromo-3-tert-butyl-5-cyclopropoxypyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-tert-butyl-5-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the tert-butyl group play crucial roles in determining the compound’s reactivity and selectivity in various chemical reactions. The cyclopropoxy group can influence the compound’s steric and electronic properties, affecting its binding affinity and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-tert-butylpyridine
  • 3-tert-Butyl-5-cyclopropoxypyridine
  • 2-Bromo-5-cyclopropoxypyridine

Uniqueness

2-Bromo-3-tert-butyl-5-cyclopropoxypyridine is unique due to the presence of both the tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

2-bromo-3-tert-butyl-5-cyclopropyloxypyridine

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)10-6-9(7-14-11(10)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

YDJCMNSHONYZCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC(=C1)OC2CC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.